Benzyl 4-(benzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Properties
Molecular Formula |
C20H18N2O5 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
benzyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H18N2O5/c1-12-17(19(23)25-10-13-5-3-2-4-6-13)18(22-20(24)21-12)14-7-8-15-16(9-14)27-11-26-15/h2-9,18H,10-11H2,1H3,(H2,21,22,24) |
InChI Key |
GOBKMKJEVMPLDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC3=C(C=C2)OCO3)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Standard Reaction Conditions
A representative procedure involves refluxing a mixture of benzo[d]dioxol-5-yl carbaldehyde (3 mmol), benzyl acetoacetate (3.6 mmol), and urea (3.9 mmol) in absolute ethanol with a catalytic amount of Co(HSO₄)₂ (5 mol%) at 80°C for 1–2 hours. The reaction proceeds via acid-catalyzed cyclization, forming the tetrahydropyrimidine core. Key parameters include:
Table 1: Catalytic Efficiency in Biginelli Reaction
| Catalyst | Yield (%) | Reaction Time (h) | Purity (%) |
|---|---|---|---|
| Co(HSO₄)₂ | 78–82 | 1.5 | 95 |
| H₂SO₄ | 65–70 | 2.0 | 88 |
| HCl | 50–55 | 3.0 | 75 |
Synthesis Optimization and Green Chemistry
Solvent-Free Modifications
Recent advancements emphasize solvent-free conditions to align with green chemistry principles. For example, grinding the reactants (aldehyde, β-keto ester, urea) with a catalytic amount of H₂SO₄ at 60°C for 45 minutes achieves comparable yields (75–80%) while eliminating solvent waste.
pH Control
Maintaining a pH of 4.0–5.0 during the reaction is critical for protonating the carbonyl group of the β-keto ester, facilitating nucleophilic attack by the urea. Deviations outside this range reduce yields by 20–30% due to incomplete cyclization.
Isolation and Purification
Recrystallization
The crude product is typically purified via recrystallization in ethanol. Steps include:
Chromatographic Methods
For higher purity (>98%), column chromatography using silica gel and ethyl acetate/heptane (1:3 v/v) is employed.
Structural Characterization
Spectral Data
Mass Spectrometry
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) reduces reaction time to 15–20 minutes with yields of 80–85%. This method is advantageous for scale-up but requires specialized equipment.
Solid-Phase Synthesis
A patent-derived approach immobilizes the aldehyde component on Wang resin, enabling sequential coupling with β-keto ester and urea. While yields are moderate (60–65%), this method facilitates parallel synthesis of derivatives.
Challenges and Limitations
-
Aldehyde Availability : Benzo[d]dioxol-5-yl carbaldehyde must be synthesized separately via formylation of sesamol or purchased commercially.
-
Byproduct Formation : Over-acidification (pH < 4) promotes dimerization of the β-keto ester, reducing yields by 15–20%.
Industrial-Scale Production
AK Scientific (San Francisco) produces the compound at scale using Co(HSO₄)₂-catalyzed Biginelli reactions, followed by recrystallization in ethanol. Batch sizes of 10–50 kg achieve purity ≥95% with a turnaround time of 4–6 weeks .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The tetrahydropyrimidine ring’s carbonyl groups and electron-deficient pyrimidine nitrogen atoms facilitate nucleophilic attacks. Key observations include:
For example, the benzyl ester moiety undergoes hydrolysis under alkaline conditions to yield the corresponding carboxylic acid, a common precursor for further functionalization.
Cycloaddition and Ring-Opening Reactions
The compound’s tetrahydropyrimidine scaffold participates in cycloaddition reactions, particularly with electrophilic reagents:
These reactions highlight the scaffold’s versatility in constructing bicyclic systems under thermal activation .
Electrophilic Aromatic Substitution
The benzodioxole moiety directs electrophilic substitution at its activated aromatic positions:
Structural analogs with halogen or methyl substituents on the benzodioxole ring show retained or enhanced biochemical activity .
Oxidation and Stability
The compound’s stability under varying conditions influences its reactivity:
Stability under normal laboratory conditions (pH 6–8, 20–25°C) allows safe handling, but extreme conditions induce decomposition .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to Benzyl 4-(benzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit significant anticancer properties. For instance:
- A study explored the synthesis of pyridine derivatives that showed promising anticancer activity . The structure of these derivatives often shares similarities with the target compound, suggesting potential for similar biological effects.
Antimicrobial Properties
Compounds within the same structural family have demonstrated antimicrobial activity. The benzodioxole moiety is known to enhance the biological activity of various compounds. Research in this area suggests that modifications to the tetrahydropyrimidine structure can lead to increased antimicrobial efficacy.
Case Study 1: Anticancer Evaluation
In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives based on the tetrahydropyrimidine framework and evaluated their anticancer properties through in vitro assays. The results indicated that certain substitutions on the benzodioxole ring significantly enhanced cytotoxicity against various cancer cell lines .
Case Study 2: Structure Activity Relationship Studies
Structure activity relationship (SAR) studies have been pivotal in understanding how variations in the chemical structure affect biological activity. By systematically altering functional groups on the benzodioxole and tetrahydropyrimidine components, researchers identified key modifications that optimize therapeutic efficacy while minimizing toxicity .
Mechanism of Action
The mechanism of action of Benzyl 4-(benzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes such as apoptosis or cell cycle regulation. The benzodioxole moiety is known to interact with various proteins, influencing their activity and function .
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected DHPM Derivatives
Key Observations :
Key Observations :
- The target compound’s synthesis likely involves amide coupling reagents (e.g., HATU/DIEA), yielding moderate efficiency (23–74%) due to steric hindrance from the benzyl ester .
- Methyl or ethyl esters (e.g., ) are synthesized via one-pot Biginelli reactions with higher yields (57–80%), attributed to simpler purification steps.
Physicochemical Properties
Table 3: Physical Properties of Selected DHPM Derivatives
Key Observations :
Key Observations :
- The target compound’s methylenedioxy group may enhance binding to enzymes like thymidine phosphorylase (TP) through aromatic interactions, similar to bromophenyl analogs (IC50 ~300 µM ).
Biological Activity
Benzyl 4-(benzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a derivative of tetrahydropyrimidine, has garnered attention for its diverse biological activities. This compound is characterized by its unique structure that incorporates a benzo[d][1,3]dioxole moiety, which is known for its pharmacological properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Synthesis
The compound can be synthesized through various methods, including the Biginelli reaction, which involves the condensation of benzylamine with ethyl acetoacetate and urea. The structural formula is as follows:
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Compounds derived from tetrahydropyrimidines have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
- Antifungal Properties : Similar derivatives have also been reported to possess antifungal activity against common pathogens such as Candida spp. and Aspergillus spp., making them potential candidates for antifungal drug development .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results indicate that it effectively neutralizes free radicals, thereby protecting cellular components from oxidative damage .
Anti-inflammatory Effects
Research indicates that tetrahydropyrimidine derivatives can modulate inflammatory pathways. The compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in models of acute and chronic inflammation .
Antitumor Activity
Studies have highlighted the potential antitumor effects of this compound. It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways. In vitro studies suggest that it may inhibit tumor growth by disrupting cell cycle progression .
Case Studies and Research Findings
- Study on Antimicrobial Activity : A recent study synthesized several derivatives of tetrahydropyrimidines and tested their antimicrobial activity against clinical isolates. The results showed that compounds with a benzo[d][1,3]dioxole group exhibited enhanced antibacterial activity compared to those without this moiety .
- Antioxidant Evaluation : In a comparative study assessing various synthesized compounds for antioxidant activity, this compound demonstrated superior radical scavenging ability compared to standard antioxidants like ascorbic acid .
- Cancer Cell Line Studies : In vitro studies on human breast cancer cells revealed that this compound could significantly reduce cell viability and induce apoptosis in a dose-dependent manner. The underlying mechanism was linked to the upregulation of pro-apoptotic proteins .
Summary Table of Biological Activities
Q & A
Q. How to interpret conflicting bioactivity data between in vitro and in silico models?
- Resolution : False negatives/positives in docking may occur due to rigid receptor approximations. Validate with mutational studies (e.g., Ala-scanning of kinase active sites) and SPR-based binding assays .
Tables for Key Findings
Table 1 : Biological Activity of Selected Derivatives
| Substituent (C4) | Target | IC/MIC | Assay Type | Reference |
|---|---|---|---|---|
| Benzo[d][1,3]dioxol-5-yl | GRK2 | 0.23 μM | Kinase inhibition | |
| 4-Fluoro-3-methoxyphenyl | E. coli | 8 μg/mL | Broth microdilution |
Table 2 : Crystallographic Data for Structural Analysis
| Parameter | Value | Software/Tool | Reference |
|---|---|---|---|
| R-factor | 0.039 | SHELXL | |
| Puckering (Q) | 0.42 Å | Cremer-Pole |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
